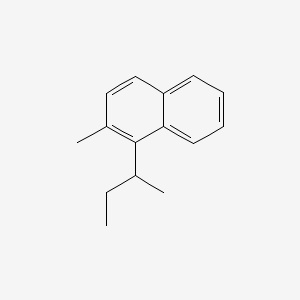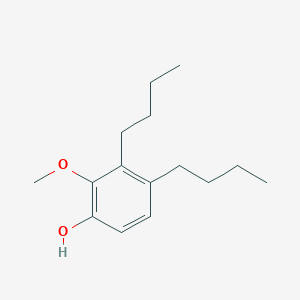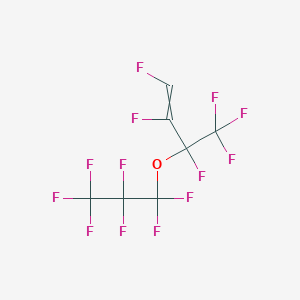
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene is a fluorinated organic compound with the molecular formula C9F18O3 . This compound is known for its unique chemical structure, which includes multiple fluorine atoms and an ether linkage. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene typically involves the reaction of hexafluoropropylene oxide with other fluorinated compounds under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and reactivity, allowing it to participate in various chemical reactions. The ether linkage in its structure also plays a role in its reactivity and stability .
Comparison with Similar Compounds
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid
- Hexafluoropropylene oxide dimer acid fluoride
- 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane
These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of multiple fluorine atoms and an ether linkage, which imparts distinct chemical properties and applications .
Properties
CAS No. |
84195-42-6 |
|---|---|
Molecular Formula |
C7HF13O |
Molecular Weight |
348.06 g/mol |
IUPAC Name |
1,2,3,4,4,4-hexafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene |
InChI |
InChI=1S/C7HF13O/c8-1-2(9)3(10,5(13,14)15)21-7(19,20)4(11,12)6(16,17)18/h1H |
InChI Key |
HMWAEFMAFARKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
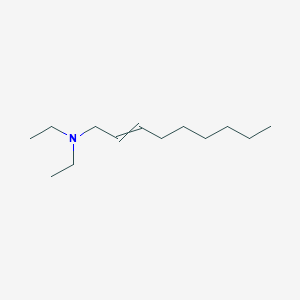
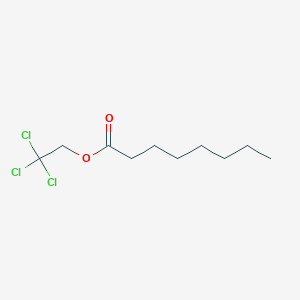

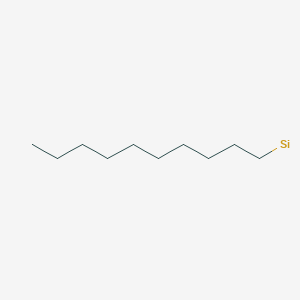
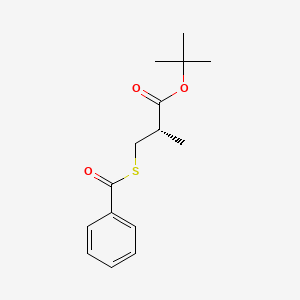
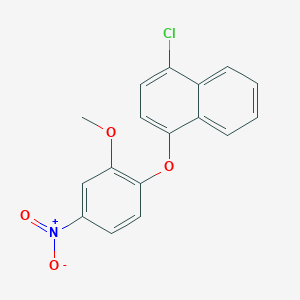
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
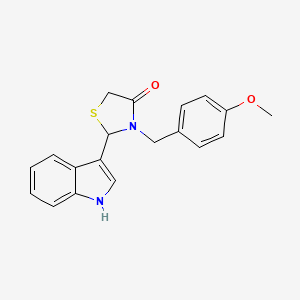

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
